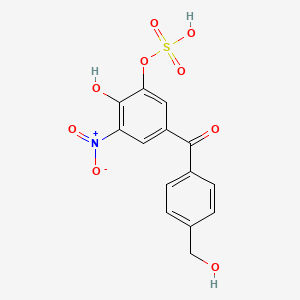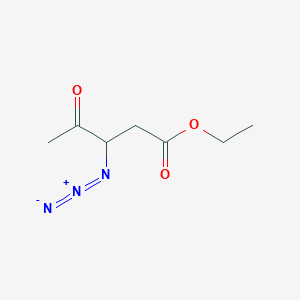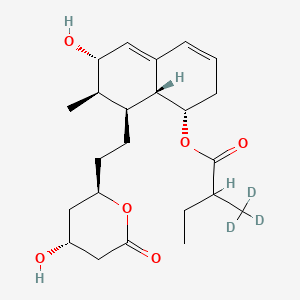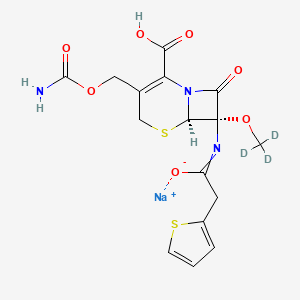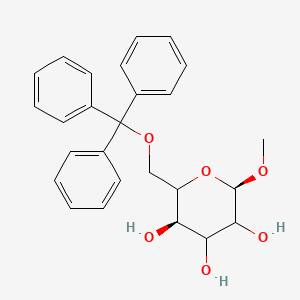
5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “DP-2” refers to Prostaglandin D2 receptor 2, also known as CRTH2 or GPR44. This receptor is a member of the prostaglandin receptor family and is involved in various physiological and pathological processes, particularly those related to inflammation and allergy responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prostaglandin D2 receptor 2 involves complex organic synthesis techniques. The receptor is typically produced through recombinant DNA technology, where the gene encoding the receptor is inserted into a suitable expression system, such as bacterial or mammalian cells. The cells are then cultured under specific conditions to express the receptor protein, which is subsequently purified using chromatographic techniques.
Industrial Production Methods
Industrial production of Prostaglandin D2 receptor 2 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the recombinant cells, and advanced purification methods, such as affinity chromatography, are employed to isolate the receptor protein in large quantities. The production process is optimized to ensure high yield and purity of the receptor.
化学反応の分析
Types of Reactions
Prostaglandin D2 receptor 2 primarily undergoes binding interactions with its ligands, such as Prostaglandin D2. These interactions can trigger various downstream signaling pathways, leading to physiological responses. The receptor does not typically undergo traditional chemical reactions like oxidation or reduction.
Common Reagents and Conditions
The primary reagents involved in the study of Prostaglandin D2 receptor 2 are its ligands, such as Prostaglandin D2 and other synthetic agonists or antagonists. These studies are often conducted under physiological conditions, such as in cell culture or animal models, to observe the receptor’s behavior and response to different stimuli.
Major Products Formed
The major products formed from the interaction of Prostaglandin D2 receptor 2 with its ligands are various signaling molecules and secondary messengers, such as cyclic adenosine monophosphate (cAMP) and calcium ions. These molecules mediate the receptor’s effects on cellular functions.
科学的研究の応用
Prostaglandin D2 receptor 2 has significant applications in scientific research, particularly in the fields of immunology, pharmacology, and respiratory medicine. It is a key target for studying allergic reactions, asthma, and other inflammatory conditions. Researchers use this receptor to develop new therapeutic agents that can modulate its activity and alleviate symptoms of these diseases.
In addition to its role in inflammation, Prostaglandin D2 receptor 2 is also studied for its potential involvement in other physiological processes, such as sleep regulation and cardiovascular function. Its broad range of applications makes it a valuable target for drug discovery and development.
作用機序
Prostaglandin D2 receptor 2 exerts its effects by binding to its ligand, Prostaglandin D2, which is released by mast cells and other immune cells during inflammatory responses. Upon binding, the receptor activates G-protein-coupled signaling pathways, leading to the production of secondary messengers like cAMP and calcium ions. These messengers then trigger various cellular responses, such as chemotaxis, cytokine release, and smooth muscle contraction.
The receptor’s activation plays a crucial role in the recruitment of immune cells to sites of inflammation, making it a key player in allergic and inflammatory diseases. Understanding its mechanism of action helps researchers develop targeted therapies to modulate its activity and treat related conditions.
類似化合物との比較
Prostaglandin D2 receptor 2 is similar to other prostaglandin receptors, such as Prostaglandin D1 receptor and Prostaglandin E2 receptor. it is unique in its specific binding affinity for Prostaglandin D2 and its distinct role in mediating allergic and inflammatory responses.
Similar Compounds
Prostaglandin D1 receptor (DP1): Another receptor for Prostaglandin D2, but with different signaling pathways and physiological effects.
Prostaglandin E2 receptor (EP1, EP2, EP3, EP4): Receptors for Prostaglandin E2, involved in various physiological processes, including inflammation, pain, and fever.
Prostaglandin D2 receptor 2’s unique binding properties and specific role in immune responses make it a valuable target for therapeutic interventions in allergic and inflammatory diseases.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-8-6-10(14)12(11-8)9-4-2-1-3-5-9/h1-5,13H,6-7H2 |
InChIキー |
QIMPUUHZJZDPCA-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)

![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
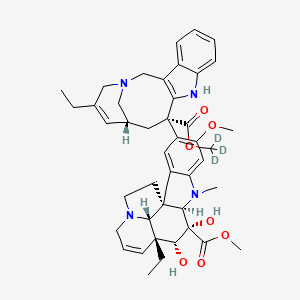
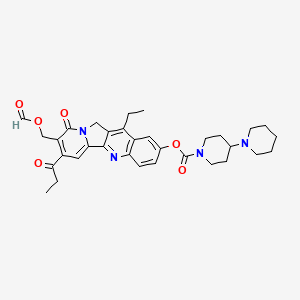
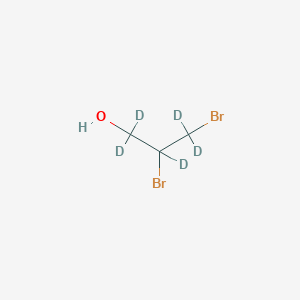
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)

